molecular formula C9H3Cl2F3N2O2S2 B8544024 2-(3,5-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-68-6

2-(3,5-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B8544024
Key on ui cas rn: 62616-68-6
M. Wt: 363.2 g/mol
InChI Key: FMLGZZFKZQRXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04097669

Procedure details

A solution of 75.6 g (0.6 mole) of analytically pure sodium sulfite in 300 ml of water was pre-warmed to 60°-70° C in a beaker. 122.8 g (0.5 mole) of 3,5-dichlorobenzenesulfochloride, and a solution of 40 g (1 mole) of sodium hydroxide in 200 ml of water were synchronously added dropwise from two dropping funnels in such a way that the pH value (measured with an electrode in the reaction solution) was always between 7 and 9; during the addition the mixture was stirred magnetically. The saline solution of the 3,5-dichlorobenzenesulfinate (about 600 ml) was then diluted with 1.8 liters of dimethylformamide and after adding 116.5 g (0.5 mole) of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole the whole was stirred for 15 hours at 50° C. The sulfone was precipitated completely by adding ice water and was recrystallized from ethanol. 121 g (70% of theory) of 2-(3',5'-dichlorophenylsulfonyl)-5-trifluoromethyl-1,3,4-thiadiazole of melting point 123° C were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
3,5-dichlorobenzenesulfinate
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].[Cl:9][C:10]1[CH:11]=[C:12]([S:17]([O-:19])=[O:18])[CH:13]=[C:14]([Cl:16])[CH:15]=1.Br[C:21]1[S:22][C:23]([C:26]([F:29])([F:28])[F:27])=[N:24][N:25]=1>O.CN(C)C=O>[Cl:16][C:14]1[CH:13]=[C:12]([S:17]([C:21]2[S:22][C:23]([C:26]([F:29])([F:28])[F:27])=[N:24][N:25]=2)(=[O:19])=[O:18])[CH:11]=[C:10]([Cl:9])[CH:15]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
3,5-dichlorobenzenesulfinate
Quantity
600 mL
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)S(=O)[O-]
Name
Quantity
1.8 L
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
116.5 g
Type
reactant
Smiles
BrC=1SC(=NN1)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
during the addition the mixture
STIRRING
Type
STIRRING
Details
was stirred for 15 hours at 50° C
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The sulfone was precipitated completely
ADDITION
Type
ADDITION
Details
by adding ice water
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)S(=O)(=O)C=1SC(=NN1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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